molecular formula C15H16N4O3S B11023448 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11023448
M. Wt: 332.4 g/mol
InChI Key: HWGDBAXRGRYRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and a pyrrolidine-3-carboxamide moiety modified with a furan-2-ylmethyl group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration. The thiadiazole ring contributes to electron-deficient characteristics, while the cyclopropyl substituent enhances steric stability.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H16N4O3S/c20-12-6-10(7-19(12)8-11-2-1-5-22-11)13(21)16-15-18-17-14(23-15)9-3-4-9/h1-2,5,9-10H,3-4,6-8H2,(H,16,18,21)

InChI Key

HWGDBAXRGRYRRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesized derivatives of this compound, focusing on their biological activity, mechanisms of action, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

Property Value
Molecular Formula C16H17N5O4S
Molecular Weight 367.39 g/mol
CAS Number 1232826-62-8
Density Not available
Boiling Point Not available
Melting Point Not available

Anticancer Activity

Research has indicated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro studies demonstrated that certain derivatives showed potent activity against A549 human lung adenocarcinoma cells. For instance, compounds modified from the original structure exhibited varying degrees of cytotoxicity when tested at a concentration of 100 µM for 24 hours. The results were compared to cisplatin, a standard chemotherapy agent.

Table 1: Anticancer Activity of Selected Derivatives

Compound IC50 (µM) Cell Line Activity Level
Original>100A549Weak
Derivative A15A549High
Derivative B30A549Moderate
Cisplatin10A549High

The mechanism underlying the anticancer activity is believed to involve the disruption of cellular processes through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise in antimicrobial applications. Studies have reported that certain derivatives demonstrate selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
OriginalStaphylococcus aureus32 µg/mL
Derivative CStaphylococcus aureus8 µg/mL
Derivative DEscherichia coli64 µg/mL

The antimicrobial action is likely mediated through the inhibition of bacterial protein synthesis and disruption of cell wall integrity.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Anticancer Properties : A study conducted by researchers in Lithuania demonstrated that specific derivatives exhibited an IC50 value significantly lower than that of cisplatin against A549 cells, suggesting a potential for development as a new therapeutic agent .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties against resistant strains. The results indicated that modifications to the thiadiazole ring enhanced the efficacy against resistant Staphylococcus aureus .
  • Structure–Activity Relationship (SAR) : Research evaluating various structural modifications revealed that substituents on the furan ring significantly influenced both anticancer and antimicrobial activities, providing insights for future drug design .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Compounds containing thiadiazole and furan rings have been reported to exhibit significant antibacterial and antifungal properties. The incorporation of the cyclopropyl group enhances these effects by increasing lipophilicity and facilitating membrane penetration.
    • Case Study : A study on related thiadiazole compounds demonstrated effective inhibition against strains of Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics.
  • Anticancer Properties
    • The compound has shown promise in anticancer research, particularly due to its ability to interact with cellular targets involved in tumor growth.
    • Case Study : In vitro studies revealed that similar structures with thiadiazole moieties exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Further molecular docking studies suggested that these compounds could inhibit key enzymes involved in cancer progression.
  • Anti-inflammatory Effects
    • Research indicates that compounds with similar structural motifs may serve as inhibitors of inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis.
    • Case Study : A related compound was evaluated for its anti-inflammatory activity using in silico molecular docking techniques, showing promising interactions with 5-lipoxygenase (5-LOX), suggesting a pathway for further exploration.

Synthetic Routes

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves several key steps:

  • Formation of the Thiadiazole Ring
    • Reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions to form the thiadiazole structure.
  • Introduction of the Furan Ring
    • Utilizing cyclization reactions involving furan derivatives to incorporate the furan moiety into the structure.
  • Attachment of the Cyclopropyl Group
    • Employing cyclopropyl halides in the presence of bases to attach the cyclopropyl group effectively.
  • Final Assembly
    • Combining all components through amide bond formation to achieve the final compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the thiadiazole substituents and aryl/heteroaryl groups on the pyrrolidine ring. Key differences in molecular features and bioactivity are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Thiadiazole Substituent Pyrrolidine Substituent Molecular Weight (g/mol) Notable Bioactivities
Target Compound : N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide Cyclopropyl Furan-2-ylmethyl ~340.4* Potential kinase inhibition (inferred)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Cyclopropyl 3-Methoxyphenyl 320.38 Kinase inhibition, antitumor activity
1-(4-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Cyclopropyl 4-Chlorophenyl 362.8 Antimicrobial, anti-inflammatory
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Ethyl 3-Methoxyphenyl 376.4 Antimicrobial, anticancer
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Methyl Phenyl 302.35 Enhanced enzyme/receptor binding affinity
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide tert-Butyl 4-Fluorophenyl ~380.4* Herbicidal, fungicidal activity

*Estimated based on structural analogs.

Key Findings :

tert-Butyl: Increases lipophilicity, favoring membrane penetration in agrochemical applications .

Pyrrolidine Substituent Effects: Furan-2-ylmethyl: The furan moiety’s electron-rich aromatic system may facilitate interactions with hydrophobic pockets in enzymes, differing from halogenated phenyl groups (e.g., 4-chlorophenyl in ) that prioritize electrophilic interactions. 3-Methoxyphenyl: The methoxy group improves solubility and may modulate pharmacokinetics compared to non-polar substituents .

Bioactivity Trends :

  • Compounds with halogenated aryl groups (e.g., 4-chlorophenyl , 4-fluorophenyl ) exhibit stronger antimicrobial and anti-inflammatory activities.
  • Furan-containing analogs (e.g., the target compound) are hypothesized to target oxidative stress pathways due to furan’s redox activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.